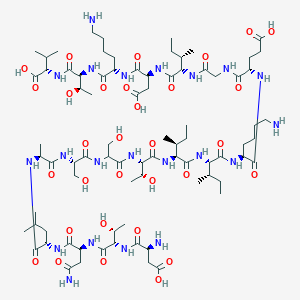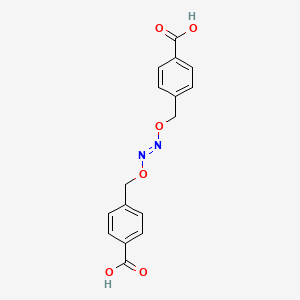
SOTS-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
SOTS-1 is synthesized through a series of chemical reactions involving the formation of an azo bond. The synthesis typically involves the reaction of 4-carboxybenzyl alcohol with nitrosyl chloride to form the corresponding nitroso compound. This intermediate is then reacted with another equivalent of 4-carboxybenzyl alcohol under basic conditions to form the azo compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pH, and reaction time to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
SOTS-1 undergoes thermal decomposition in aqueous solution to generate superoxide radical anion. This decomposition follows first-order kinetics and exhibits a half-life of 4900 seconds at physiological pH and temperature . The compound can also participate in oxidation and reduction reactions due to the presence of the azo group.
Common Reagents and Conditions
The thermal decomposition of this compound is typically carried out in aqueous solution at physiological pH and temperature. The reaction can be monitored using various analytical techniques such as laser flash photolysis .
Major Products Formed
The major product formed from the thermal decomposition of this compound is the superoxide radical anion. This reactive oxygen species can further react with other molecules in the solution, leading to the formation of secondary products .
Scientific Research Applications
SOTS-1 has a wide range of applications in scientific research, particularly in the study of oxidative stress and reactive oxygen species. Some of the key applications include:
Chemistry: this compound is used as a source of superoxide radical anion in various chemical reactions.
Biology: In biological research, this compound is used to investigate the role of superoxide in cellular processes.
Medicine: this compound is used in medical research to study the effects of superoxide on various diseases, including neurodegenerative disorders and cardiovascular diseases.
Industry: In industrial applications, this compound is used as a standard for calibrating instruments that measure superoxide levels.
Mechanism of Action
The mechanism of action of SOTS-1 involves its thermal decomposition to form an intermediate that reacts with oxygen at the diffusion-controlled limit to generate superoxide radical anion . The decay of this compound into the intermediate follows first-order kinetics, and the superoxide radical anion formed can participate in various oxidative reactions. This mechanism allows for the controlled generation of superoxide in biological and chemical systems, making this compound a valuable tool for studying oxidative stress .
Comparison with Similar Compounds
SOTS-1 is unique in its ability to generate superoxide radical anion at a constant, controlled rate. This sets it apart from other compounds that produce superoxide, which may have less predictable rates of generation. Some similar compounds include:
Di-(4-carboxybenzyl)hyponitrite: Another azo-compound that can generate superoxide radical anion, but with different kinetics and reaction conditions.
Prostaglandin E2: Although not directly related, it is often used in studies involving oxidative stress and reactive oxygen species.
This compound’s controlled rate of superoxide generation and its stability under physiological conditions make it a preferred choice for many research applications .
Properties
IUPAC Name |
4-[[(E)-(4-carboxyphenyl)methoxydiazenyl]oxymethyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O6/c19-15(20)13-5-1-11(2-6-13)9-23-17-18-24-10-12-3-7-14(8-4-12)16(21)22/h1-8H,9-10H2,(H,19,20)(H,21,22)/b18-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKCXZHPOIMNJH-ISLYRVAYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CON=NOCC2=CC=C(C=C2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CO/N=N/OCC2=CC=C(C=C2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-[2-[Bis(carboxymethyl)amino]ethyl-(2-oxoethyl)amino]ethyl-(carboxymethyl)amino]acetic acid](/img/structure/B8209371.png)
![methyl (Z)-7-[(2S)-3,5-dihydroxy-2-[(E)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B8209377.png)
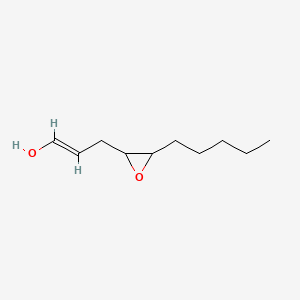
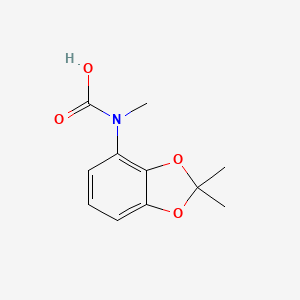


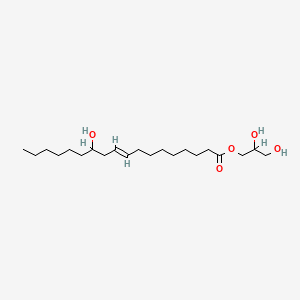
![2,3,10,11-Tetramethoxy-8-methyl-8H-isoquino[3,2-a]isoquinoline](/img/structure/B8209456.png)
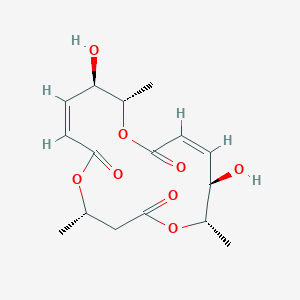
![Pyrrolo[1,2-a]pyrazine-1,4-dione, 3-[[2-(1,1-dimethyl-2-propenyl)-1H-indol-3-yl]methyl]hexahydro-, (3S-trans)-](/img/structure/B8209464.png)
![(2S,3R,4R,4aS,10bR)-3,4,8,9,10-pentahydroxy-2-(hydroxymethyl)-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one](/img/structure/B8209469.png)
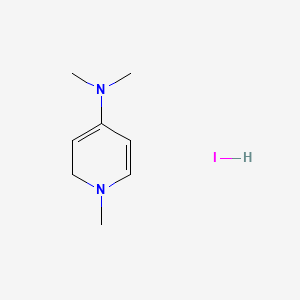
![[6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B8209475.png)
